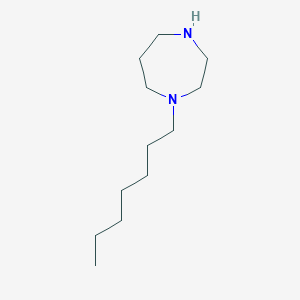

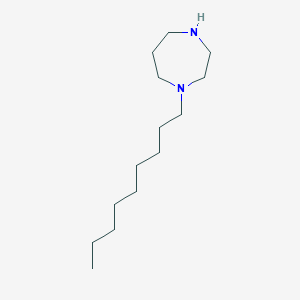

1-Heptyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

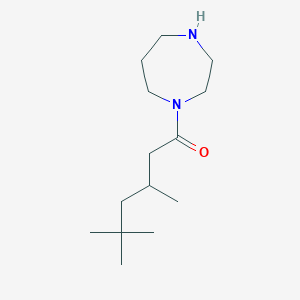

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Synthesis Analysis

The synthesis of 1,4-diazepines has been a topic of interest for many researchers. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of 1,4-diazepines . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Chemical Reactions Analysis

1,4-Diazepines have been studied for their chemical reactions. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Zukünftige Richtungen

The synthesis of 1,4-diazepines from N-propargylamines has undergone explosive growth in recent years, indicating potential future directions in the field . Additionally, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Wirkmechanismus

Target of Action

1-Heptyl-1,4-diazepane is a derivative of the 1,4-diazepine family . The primary targets of 1,4-diazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) . GABA is the chief inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .

Mode of Action

This compound, like other 1,4-diazepines, interacts with GABA receptors, enhancing the activity of GABA . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .

Biochemical Pathways

It is known that 1,4-diazepines influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, alleviation of seizures, and induction of sleep .

Pharmacokinetics

1,4-diazepines, in general, are known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other 1,4-diazepines. These effects include reduced neuronal excitability, leading to calming effects on the nervous system . .

Eigenschaften

IUPAC Name |

1-heptyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOXOBRAZUAPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)